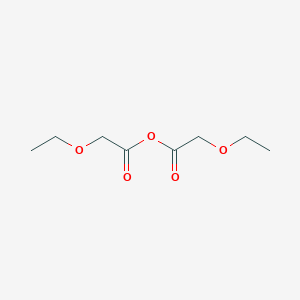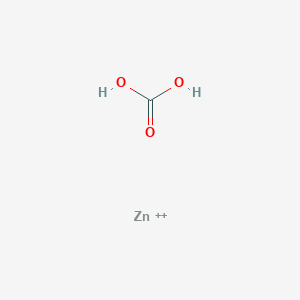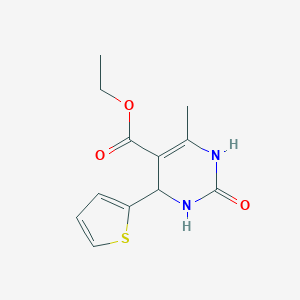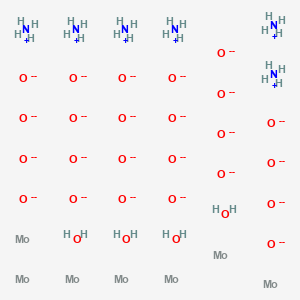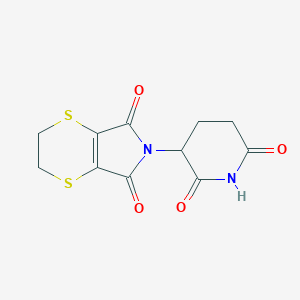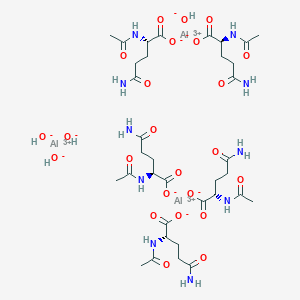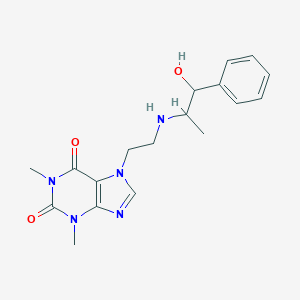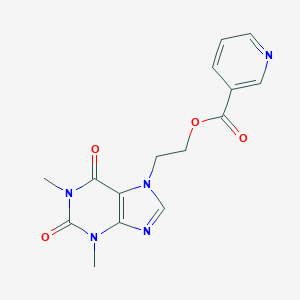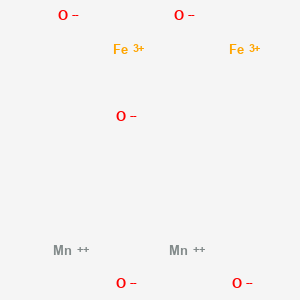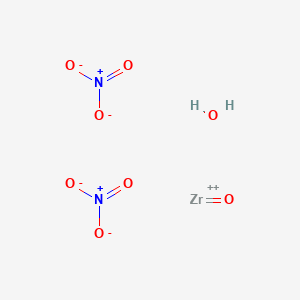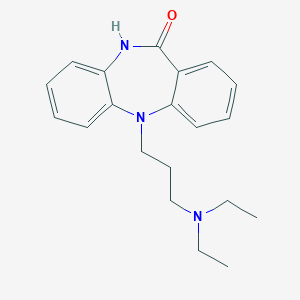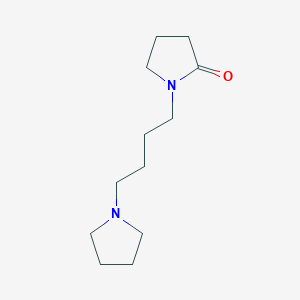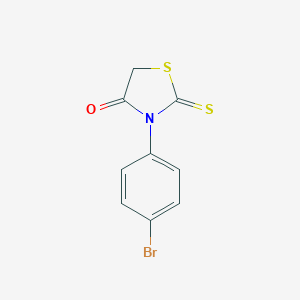
Rhodanine, 3-(p-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodanine, 3-(p-bromophenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of Rhodanine, 3-(p-bromophenyl)- is not fully understood, but it is believed to involve the inhibition of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemische Und Physiologische Effekte
Rhodanine, 3-(p-bromophenyl)- has been shown to exhibit various biochemical and physiological effects, including the inhibition of tyrosinase, acetylcholinesterase, and xanthine oxidase. Additionally, this compound has been shown to induce apoptosis in cancer cells and exhibit antitumor, antifungal, and antimicrobial activities. Rhodanine, 3-(p-bromophenyl)- has also been studied for its potential use as a diagnostic tool in the detection of various diseases, including cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Rhodanine, 3-(p-bromophenyl)- has several advantages for laboratory experiments, including its high yield of synthesis and its potential use as an anticancer agent and diagnostic tool. However, this compound also has some limitations for laboratory experiments, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Rhodanine, 3-(p-bromophenyl)-, including the development of new synthesis methods, the identification of its complete mechanism of action, and the exploration of its potential use as a diagnostic tool in the detection of various diseases. Additionally, further studies are needed to determine the potential toxicity and side effects of this compound and its derivatives.
Conclusion:
In conclusion, Rhodanine, 3-(p-bromophenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further studies are needed to determine the full potential of Rhodanine, 3-(p-bromophenyl)- and its derivatives in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Synthesemethoden
Rhodanine, 3-(p-bromophenyl)- can be synthesized through different methods, including the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazide under acidic conditions. The reaction leads to the formation of Rhodanine, 3-(p-bromophenyl)- with a yield of up to 90%. Other methods of synthesis include the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazone and the reaction of 3-(p-bromophenyl) propionic acid with thiosemicarbazide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Rhodanine, 3-(p-bromophenyl)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antifungal, and antimicrobial activities. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, Rhodanine, 3-(p-bromophenyl)- has been studied for its potential use as a diagnostic tool in the detection of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
10574-70-6 |
|---|---|
Produktname |
Rhodanine, 3-(p-bromophenyl)- |
Molekularformel |
C9H6BrNOS2 |
Molekulargewicht |
288.2 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6BrNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 |
InChI-Schlüssel |
SQELHPVHPKNYGI-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |
Andere CAS-Nummern |
10574-70-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



